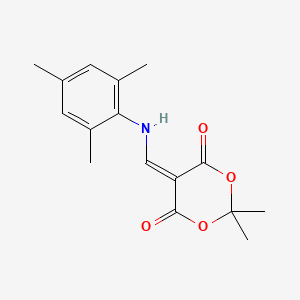

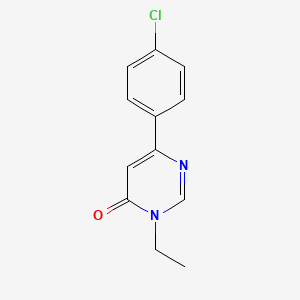

![molecular formula C13H10N4O B2790942 N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide CAS No. 769951-33-9](/img/structure/B2790942.png)

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide, also known as PDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Multi-Targeted Kinase Inhibition

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide: derivatives have shown promise as multi-targeted kinase inhibitors (TKIs). Specifically, halogenated compounds synthesized from this scaffold exhibit potent cytotoxic effects against various cancer cell lines . Among these derivatives, compound 5k stands out as a potent inhibitor, with significant activity against enzymes such as EGFR, Her2, VEGFR2, and CDK2. Its IC50 values are comparable to the well-known TKI sunitinib. Mechanistic investigations reveal that 5k induces cell cycle arrest and apoptosis in HepG2 cells, making it a potential candidate for further development as a multi-targeted kinase inhibitor .

NF-κB Induction Kinase (NIK) Inhibition for Psoriasis Treatment

Derivatives of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide have been identified as novel, potent, and selective inhibitors of NF-κB induction kinase (NIK). These compounds hold promise for treating psoriasis. Through structure-based drug design and synthetic chemistry, researchers obtained a series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives with NIK inhibitory activity .

Nitric Oxide (NO) Production Inhibition

Inflammation often involves excessive nitric oxide (NO) production. Researchers have designed and synthesized compounds based on the hybridization of 7H-pyrrolo[2,3-d]pyrimidine and cinnamamide fragments to develop novel NO production inhibitors. These compounds effectively reduce NO overexpression, making them potential anti-inflammatory agents . Importantly, their inhibition of NO production is not related to cell viability .

Antibacterial Activity

A derivative of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide , specifically N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , exhibits potent antibacterial activity. It has a minimum inhibitory concentration (MIC90) value of 0.488 µM and is non-cytotoxic to the Vero cell line .

特性

IUPAC Name |

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c18-13(9-4-2-1-3-5-9)17-12-10-6-7-14-11(10)15-8-16-12/h1-8H,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBBZQVIMDGQOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2C=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

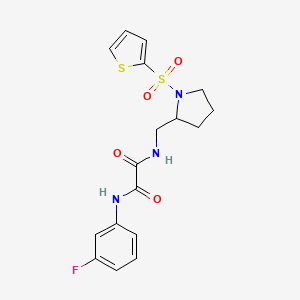

![3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2790862.png)

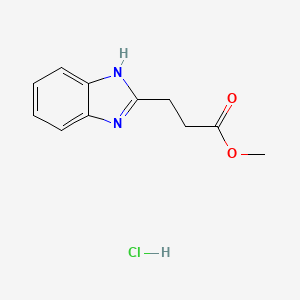

![2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2790863.png)

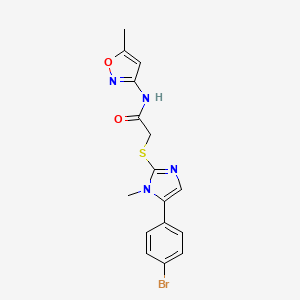

![N-(1,3-benzodioxol-5-yl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide](/img/structure/B2790866.png)

![1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2790868.png)

![N-(3-chloro-4-methoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2790874.png)